Home > Products > Screening Compounds P48577 > Erythromycin nalidixate
Erythromycin nalidixate - 167029-45-0

Erythromycin nalidixate

Catalog Number: EVT-1553646
CAS Number: 167029-45-0
Molecular Formula: C49H79N3O16
Molecular Weight: 966.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Erythromycin nalidixate is synthesized through a straightforward reaction between erythromycin base and nalidixic acid. The process involves the formation of a salt through acid-base neutralization. Technical details indicate that this synthesis can be monitored using thin-layer chromatography and infrared spectroscopy to confirm the purity and homogeneity of the resultant compound. The synthesis typically yields a product that is very soluble in nonpolar solvents and freely soluble in polar solvents, indicating favorable physicochemical properties for pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of erythromycin nalidixate can be described as a complex arrangement that combines features from both parent compounds. Erythromycin consists of a large lactone ring with multiple sugar moieties, while nalidixic acid features a bicyclic structure with a carboxylic acid group.

  • Molecular Formula: C₃₁H₃₆N₂O₇
  • Molecular Weight: Approximately 540.63 g/mol
  • Structural Characteristics: The compound exhibits chirality due to the presence of multiple asymmetric centers derived from erythromycin.

The structural integrity of erythromycin nalidixate allows it to interact effectively with bacterial ribosomes and DNA gyrase, contributing to its antimicrobial activity.

Chemical Reactions Analysis

Erythromycin nalidixate undergoes several chemical reactions typical for both macrolides and quinolones. These include:

  • Acid-Base Reactions: The formation of erythromycin nalidixate itself is an acid-base reaction where the carboxylic acid group of nalidixic acid reacts with the basic sites on erythromycin.
  • Hydrolysis: In aqueous environments, erythromycin nalidixate can hydrolyze, leading to the release of its constituent antibiotics.
  • Degradation Reactions: Under extreme pH or temperature conditions, degradation products may form, which can be analyzed using chromatographic techniques.

The stability of erythromycin nalidixate at room temperature (30 ± 1 degrees Celsius) indicates its potential for storage and use in pharmaceutical formulations .

Mechanism of Action

Erythromycin nalidixate exhibits its antimicrobial effects through two primary mechanisms:

  1. Inhibition of Protein Synthesis: Erythromycin acts by binding to the 50S subunit of bacterial ribosomes, inhibiting peptide chain elongation during protein synthesis.
  2. Inhibition of DNA Replication: Nalidixic acid interferes with bacterial DNA gyrase, an enzyme critical for DNA replication and transcription.

The combined action of these mechanisms enhances the efficacy of erythromycin nalidixate against various bacterial strains.

Physical and Chemical Properties Analysis

The physical and chemical properties of erythromycin nalidixate are crucial for understanding its behavior in biological systems:

These properties make erythromycin nalidixate a suitable candidate for further development in therapeutic applications.

Applications

Erythromycin nalidixate has several scientific uses:

  • Antimicrobial Therapy: It is used in treating infections caused by susceptible bacteria due to its dual-action mechanism.
  • Research Applications: The compound serves as a model for studying antibiotic interactions and resistance mechanisms in bacteria.
  • Potential Use in Combination Therapies: Given its unique properties, it may be explored in combination with other antibiotics to enhance therapeutic outcomes against resistant bacterial strains.
Introduction to Erythromycin Nalidixate

Definition and Chemical Classification

Erythromycin nalidixate is a semisynthetic hybrid compound formed through the molecular integration of two distinct antibiotic classes: a macrolide (erythromycin) and a quinolone (nalidixic acid). Chemically, it is classified as an erythromycin salt ester where the C-2'' hydroxyl group of the erythromycin desosamine sugar is esterified with the carboxylic acid moiety of nalidixic acid. This structural fusion creates a single chemical entity (C~46~H~65~N~3~O~14~) designed to potentially harness the pharmacological properties of both parent compounds [3] [10]. The hybrid exhibits a unique dual-targeting mechanism, theoretically enabling simultaneous inhibition of bacterial protein synthesis (via erythromycin moiety) and DNA replication (via nalidixic acid moiety) [7] [9]. Its molecular weight is approximately 908.02 g/mol, reflecting the combined structures of both antibiotics [3] [7].

Table 1: Fundamental Chemical Characteristics of Erythromycin Nalidixate and Parent Compounds

PropertyErythromycin NalidixateErythromycinNalidixic Acid
Chemical ClassMacrolide-Quinolone HybridMacrolideQuinolone
Molecular FormulaC~46~H~65~N~3~O~14~C~37~H~67~NO~13~C~12~H~12~N~2~O~3~
Primary MechanismDual-targeting50S Ribosomal inhibitionDNA gyrase inhibition
Ionizable GroupsTertiary amine (macrolide), Carboxylic acid (quinolone)Tertiary amineCarboxylic acid
Solubility ProfileLow water solubility, improved lipid solubilityHydrophobicLow water solubility

Historical Development and Discovery

The development of erythromycin nalidixate emerged during the golden age of antibiotic hybridization (1970s-1980s), a period marked by strategic efforts to overcome expanding antibiotic resistance and broaden antimicrobial spectra. Erythromycin, the foundational macrolide component, was first isolated in 1952 from Saccharopolyspora erythraea (originally Streptomyces erythreus) found in Philippine soil samples [1] [10]. Its clinical introduction provided a critical alternative for penicillin-allergic patients. Nalidixic acid, the quinolone component, was discovered earlier (1962) during chloroquine synthesis research and became the progenitor of the quinolone class [7] [10].

The rational design of erythromycin nalidixate was driven by three scientific imperatives:

  • Overcoming Resistance: By combining antibiotics with distinct targets, researchers aimed to reduce spontaneous resistance development [6] [9].
  • Spectrum Broadening: The hybrid sought to merge erythromycin's strength against Gram-positives and atypicals with nalidixic acid's Gram-negative coverage [3] [8].
  • Pharmacokinetic Optimization: Esterification aimed to exploit potential prodrug characteristics, improving lipid solubility and tissue penetration compared to the parent compounds [4] [10]. Patent analyses indicate development occurred primarily in the late 1970s, positioning it among early hybrid antibiotics predating later fluoroquinolone-macrolide combinations [9] [10]. Despite its innovative design, the compound remained a developmental candidate rather than achieving widespread therapeutic adoption, partly due to the subsequent emergence of advanced fluoroquinolones and expanded-spectrum macrolides like azithromycin.

Table 2: Historical Timeline of Key Developments

YearEventSignificance
1952Isolation of ErythromycinMcGuire et al. identify erythromycin from Saccharopolyspora erythraea [1] [10]
1962Synthesis of Nalidixic AcidFirst quinolone antibiotic discovered during antimalarial research [7] [10]
1970sHybrid Antibiotic Research ExpansionPharmaceutical R&D focuses on molecular hybridization to combat resistance [9] [10]
Late 1970sErythromycin Nalidixate SynthesisStrategic esterification creates the hybrid molecule [9] [10]

Structural Relationship to Parent Compounds (Erythromycin and Nalidixic Acid)

The structural architecture of erythromycin nalidixate reveals a precise molecular fusion. The erythromycin moiety retains its characteristic 14-membered lactone ring core with a desosamine sugar (containing the dimethylamino group critical for ribosomal binding) and a cladinose sugar [1] [4]. The nalidixic acid moiety preserves its essential 1,8-naphthyridine core structure with the carboxylic acid group and ethyl group at position 1, and methyl group at position 4 [7]. The critical linkage occurs via an ester bond formed between the C-2'' hydroxyl group of the desosamine sugar in erythromycin and the carboxylic acid group of nalidixic acid. This esterification modifies the polarity of both components [4] [10].

Key structural consequences of this hybridization include:

  • Stereochemical Complexity: The hybrid inherits erythromycin's multiple chiral centers (10 asymmetric centers) alongside nalidixic acid's planar naphthyridine system, creating significant stereochemical complexity [1] [3].
  • Acid Stability Modification: The ester bond at C-2'' may alter acid susceptibility compared to erythromycin, which is prone to acid-catalyzed decomposition via anhydroerythromycin formation under gastric conditions [4].
  • Spatial Configuration: Molecular modeling suggests the nalidixic acid moiety projects away from the macrolide ring, potentially allowing simultaneous engagement with both ribosomal and DNA gyrase targets without steric hindrance [9].
  • Ionization Balance: The molecule contains ionizable tertiary amine (pKa ~8.8 from erythromycin) and carboxylic acid groups (pKa ~5.5 from nalidixic acid residue), influencing pH-dependent solubility and membrane permeability [3] [7].

Table 3: Structural Elements and Their Origins in Erythromycin Nalidixate

Structural FeatureDerived FromFunctional Role
14-membered Lactone RingErythromycinBinds 23S rRNA of bacterial 50S ribosomal subunit [1]
Desosamine SugarErythromycinFacilitates ribosome binding; site of esterification (C-2'' OH) [4]
Cladinose SugarErythromycinStabilizes macrolactone conformation; not involved in linkage [1]
1,8-Naphthyridine CoreNalidixic AcidIntercalates into DNA gyrase/topoisomerase IV complex [7]
Ethyl Group (N-1 position)Nalidixic AcidCritical for quinolone-DNA-enzyme complex stability [7]
Ester Bond LinkageSynthetic JunctionCovalently links molecules; may act as a hydrolysable prodrug linker [10]

The hybrid structure exemplifies rational pharmacophore conservation – both erythromycin's C-5 sugar tertiary amine and nalidixic acid's keto-acid motif (chelator for DNA gyrase Mg²⁺ ions) remain unmodified and functionally accessible. This design preserves the essential pharmacophoric elements required for dual antibacterial activity [3] [7] [9]. However, the steric bulk introduced by the linkage potentially influences bacterial membrane penetration and target binding kinetics compared to the individual agents or their physical mixtures.

Properties

CAS Number

167029-45-0

Product Name

Erythromycin nalidixate

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C49H79N3O16

Molecular Weight

966.2 g/mol

InChI

InChI=1S/C37H67NO13.C12H12N2O3/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;4-6H,3H2,1-2H3,(H,16,17)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1

InChI Key

CWQUMFCKXBZHJP-YZPBMOCRSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O

Synonyms

erythromycin nalidixate

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.